5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F2N5O and its molecular weight is 343.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1260918-71-5) is a compound that has shown promising biological activity, particularly in the context of infectious diseases such as Chagas disease caused by Trypanosoma cruzi. This article delves into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C18H17F2N5O
- Molecular Weight : 389.422 g/mol
- SMILES Notation : Cc1nnc2sc(C(=O)NC3CN(C3)c4cccc(F)c4F)c(N)c2c1C
- IUPAC Name : this compound
The compound belongs to the class of 1,2,3-triazole derivatives which have been recognized for their diverse biological activities. The mechanism of action primarily involves inhibition of key enzymes and pathways in pathogens. For instance, studies have shown that triazole derivatives can disrupt the metabolic processes of Trypanosoma cruzi, leading to decreased parasite viability and replication.
Antiparasitic Activity
A significant study focused on the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides highlighted the compound's effectiveness against Trypanosoma cruzi. The research utilized high-content screening methods to identify hits with submicromolar activity (pEC50 > 6) against intracellular parasites in VERO cells. Key findings include:
- Potency : The optimized compounds demonstrated enhanced potency compared to existing treatments like benznidazole and nifurtimox.
- Selectivity : These compounds exhibited over 100-fold selectivity against VERO and HepG2 cells.
- In Vivo Efficacy : In mouse models of Chagas disease, the compounds significantly suppressed parasite burden, indicating potential for therapeutic use in humans .
Structure-Activity Relationships (SAR)
The SAR studies revealed critical insights into how modifications to the triazole core affect biological activity:
Modification | Effect on Activity |
---|---|
Amino group substitutions (H, Me) | Inactive |
Central triazole modification to imidazole or pyrazole | Loss of activity |
Peripheral substituent adjustments | Enhanced potency and solubility |
These findings suggest that maintaining specific functional groups is essential for preserving bioactivity .
Case Study 1: Chagas Disease Treatment
In a controlled study involving murine models infected with Trypanosoma cruzi, treatment with the compound resulted in a significant reduction in parasitemia and cardiac damage compared to untreated controls. The study emphasized the compound's potential as a safer alternative to current therapies due to its favorable side effect profile and enhanced efficacy in chronic phases of the disease .
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another investigation explored the compound's effects on bacterial pathogens. It was found that derivatives of the triazole scaffold could modulate bacterial SOS response mechanisms. This suggests that compounds like this compound may also serve as templates for developing new antibiotics targeting resistant strains .
特性
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-9-3-5-12(7-10(9)2)24-16(20)15(22-23-24)17(25)21-14-8-11(18)4-6-13(14)19/h3-8H,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMAQHTEAIUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。